molecular formula C9H10BrFO B1456385 4-Bromo-1-fluoro-2-propoxybenzene CAS No. 1062618-87-4

4-Bromo-1-fluoro-2-propoxybenzene

Cat. No.: B1456385
CAS No.: 1062618-87-4
M. Wt: 233.08 g/mol
InChI Key: BXDBVTARUTZTJG-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-propoxybenzene is a synthetic compound that belongs to the family of substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-fluoro-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-2-propoxybenzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux, and the product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

4-Bromo-1-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1-fluoro-2-propoxybenzene can be compared with other similar compounds such as:

    1-Bromo-4-fluoro-2-propoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Bromo-2-fluoro-1-propoxybenzene: Another isomer with distinct chemical properties and uses

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and physical properties.

Properties

IUPAC Name

4-bromo-1-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBVTARUTZTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture 5-Bromo-2-fluoro-phenol (prepared by the method of Elliott, M. et al. GB2187731) (500 mg, 2.62 mmol, 1 eq.), 1-bromopropane (322 mg, 2.62 mmol, 1 eq.), and K2CO3 (434 mg, 3.14 mmol, 1.2 eq.) in acetone (20 mL) is heated at 65° C. for 24 h. After cooling to room temperature, the reaction is concentrated, diluted with EtOAc and sequentially washed with 1 N aqueous NaOH and saturated aqueous NaCl. The organic solution is dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (3:1 hexanes/EtOAc) to give 4-Bromo-1-fluoro-2-propoxy-benzene as a yellow oil.
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0 (± 1) mol
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322 mg
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434 mg
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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